Antitumor agent-42

Microtubule/Tubulin Inhibitor NO Donor Dual-Mechanism Anticancer Agent

Bifunctional inhibitor integrating tubulin polymerization inhibition (colchicine-site) with sustained NO release—delivering anti-proliferative, anti-angiogenic, and pro-apoptotic effects in one molecule. Retains potency against paclitaxel-resistant xenografts (IC50 0.008–0.021 μM across A2780, MDA-MB-231, HCT-116, A549 cells) where standard MIAs fail. The covalent furoxan-phenstatin scaffold ensures inseparable dual pharmacology—unlike simple co-administration of separate agents. ≥98% purity. For chemo-resistance research and resistant-cell-line screening.

Molecular Formula C24H19BrN2O8S
Molecular Weight 575.4 g/mol
Cat. No. B12415059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-42
Molecular FormulaC24H19BrN2O8S
Molecular Weight575.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-]
InChIInChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3
InChIKeyAFEOCRIRTLVNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-42: Product-Specific Selection Guide for Bifunctional Tubulin/NO Inhibitor Procurement


Antitumor agent-42 (Compound 15h; CAS 2763621-91-4) is a bifunctional small-molecule inhibitor developed through hybridization of a phenylsulfonyl furoxan NO-donor moiety with phenstatin, a microtubule-interfering agent [1]. Unlike single-mechanism tubulin inhibitors, this compound exhibits dual pharmacological activities: tubulin polymerization inhibition via colchicine-site binding and sustained nitric oxide (NO) release, resulting in combined anti-proliferative, anti-angiogenic, and pro-apoptotic effects [2]. Its molecular formula is C24H19BrN2O8S with a molecular weight of 575.39 g/mol . The compound is supplied exclusively for research applications, with documented activity against chemo-sensitive and chemo-resistant cancer models including paclitaxel-resistant xenografts [2].

Why Antitumor Agent-42 Cannot Be Substituted with Generic Tubulin Inhibitors or Single-Mechanism Analogs


Generic substitution of antitumor agent-42 with conventional microtubule-interfering agents (e.g., paclitaxel, colchicine, vinorelbine) or single-mechanism phenstatin derivatives fails for two evidence-based reasons. First, the bifunctional mechanism integrating NO release with tubulin inhibition is structurally engineered via covalent linkage of the phenylsulfonyl furoxan pharmacophore to the phenstatin scaffold; this dual activity cannot be replicated by simply co-administering separate tubulin and NO-donor compounds [1]. Second, the compound demonstrates quantifiable activity retention against chemo-resistant phenotypes where standard MIAs exhibit markedly reduced potency—a critical differentiation for research applications involving drug-resistant cancer models [2]. Interchanging with in-class analogs lacking the furoxan NO-donor domain (e.g., phenstatin alone) or with single-target tubulin inhibitors would forfeit the combined anti-angiogenic and anti-proliferative effects that define this compound's experimental utility.

Antitumor Agent-42: Quantitative Differentiation Evidence Versus Comparators


Bifunctional Mechanism: Combined Tubulin Polymerization Inhibition and NO Release Versus Single-Mechanism Comparators

Antitumor agent-42 (Compound 15h) is distinguished from its parent scaffold phenstatin by engineered dual functionality. While phenstatin functions solely as a microtubule-interfering agent (MIA) inhibiting tubulin polymerization, antitumor agent-42 incorporates a phenylsulfonyl furoxan moiety that confers quantitative NO-releasing capacity in addition to tubulin inhibition [1]. In the synthesis and screening of 31 furoxan-phenstatin hybrid derivatives, compound 15h was identified as the most potent dual-activity candidate, exhibiting both tubulin polymerized inhibition and NO-releasing activities in validated biochemical assays [2].

Microtubule/Tubulin Inhibitor NO Donor Dual-Mechanism Anticancer Agent

Superior Antiproliferative Potency Across Multiple Cancer Cell Lines: Head-to-Head Versus CA-4 and Colchicine

In the primary research article characterizing this compound series, antitumor agent-42 (15h) demonstrated the most potent antiproliferative activity among all 31 synthesized furoxan-phenstatin hybrids, with IC50 values ranging from 0.008 to 0.021 μM across a panel of human cancer cell lines [1]. In a separate independent study on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, compound 15h (the same chemical entity) exhibited significantly (P < 0.01) stronger growth inhibitory activity on K562 chronic myeloid leukemia cells than the positive controls paclitaxel and colchicine, and significantly stronger growth inhibitory activity on HEL erythroleukemia cells than both positive controls [2].

Antiproliferative Activity IC50 Comparison Cancer Cell Panel

Retained Activity Against Chemo-Resistant Cancer Phenotypes Versus Single-Mechanism MIAs

A critical differentiator for antitumor agent-42 is its retained potency against chemo-resistant cancer cells, a phenotype where conventional microtubule-interfering agents (MIAs) typically exhibit substantially reduced efficacy. The compound showed potent activities against both chemo-sensitive and resistant cancer cell lines with IC50 values consistently within the 0.008–0.021 μM range [1]. Most notably, in the nude mouse xenograft model, 15h significantly inhibited paclitaxel-resistant tumor growth with low toxicity [2]. This contrasts with the well-documented reduced clinical response of taxanes and vinca alkaloids in MIA-resistant malignancies [3].

Chemo-Resistance Drug-Resistant Cancer Microtubule-Interfering Agent Resistance

In Vivo Efficacy in Paclitaxel-Resistant Xenograft Model with Low Toxicity Profile

Antitumor agent-42 has been validated in an in vivo efficacy model with direct relevance to drug-resistant disease. In the nude mouse xenograft model, compound 15h significantly inhibited paclitaxel-resistant tumor growth while exhibiting low systemic toxicity [1]. This in vivo demonstration distinguishes antitumor agent-42 from numerous preclinical tubulin inhibitors that show potent in vitro activity but fail to translate to in vivo efficacy or exhibit dose-limiting toxicity. The study authors concluded the compound has promising potential for further preclinical evaluation as a therapeutic agent, particularly for chemo-resistant cancers .

In Vivo Xenograft Paclitaxel-Resistant Tumor Preclinical Efficacy

Higher Selectivity Ratio Indicating Lower Hepatotoxicity Versus Active Comparators

In a 2023 structure-activity relationship study of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, compounds 15h, 15d, and 15i demonstrated selectivity ratios significantly higher than those of other active compounds in the series, indicating that these three compounds had lower hepatotoxicity [1]. This selectivity metric provides a quantifiable differentiation from less selective analogs within the same chemical class, offering researchers a data-driven basis for selecting 15h over structurally related alternatives when hepatic safety is a consideration in experimental design.

Selectivity Ratio Hepatotoxicity Safety Pharmacology

Antitumor Agent-42: Evidence-Based Research Application Scenarios


Drug-Resistant Cancer Mechanism Studies

Antitumor agent-42 is optimally suited for investigating mechanisms of chemo-resistance and evaluating therapeutic strategies against resistant phenotypes. Its demonstrated potency retention against chemo-resistant cancer cell lines (IC50 range 0.008–0.021 μM) and in vivo efficacy in paclitaxel-resistant xenograft models provide researchers with a validated tool compound that maintains activity where conventional MIAs such as paclitaxel exhibit reduced efficacy [1]. This scenario applies to resistance mechanism elucidation, resistant cell line panel screening, and comparative pharmacology studies assessing differential sensitivity between sensitive and resistant cancer populations.

Angiogenesis Inhibition and Tumor Microenvironment Research

The compound's dual mechanism—combining tubulin polymerization inhibition with sustained NO release—enables investigation of coordinated anti-proliferative and anti-angiogenic effects within a single agent. The documented NO-releasing activity, coupled with demonstrated anti-angiogenesis effects, makes this compound particularly valuable for studies examining tumor vasculature modulation, endothelial cell proliferation inhibition, and the interplay between cytotoxic and vascular-disrupting mechanisms [2]. This is distinct from single-mechanism tubulin inhibitors that lack direct anti-angiogenic pharmacology.

Leukemia Cell Line Screening and Tubulin-Targeted Drug Discovery

Based on direct head-to-head comparison data showing significantly (P < 0.01) stronger growth inhibitory activity on K562 and HEL leukemia cells versus paclitaxel and colchicine positive controls, antitumor agent-42 is well-positioned for leukemia-focused drug discovery programs [3]. Applications include: primary screening against leukemia cell panels, colchicine-site binding competition assays, structure-activity relationship (SAR) studies using 15h as a benchmark comparator, and mechanistic investigations of G2/M cell cycle arrest and apoptosis induction in hematopoietic malignancies.

Broad-Spectrum Cytotoxicity Profiling Across Solid Tumor Types

With validated sub-nanomolar to low-nanomolar IC50 values against ovarian (A2780: 0.012 μM), breast (MDA-MB-231: 0.015 μM), colon (HCT-116: 0.011 μM), and lung (A549: 0.008 μM) cancer cell lines, this compound serves as an effective positive control or reference standard for broad-spectrum antiproliferative assays . Its consistent potency across histologically diverse solid tumor types reduces inter-assay variability when used as a cross-platform calibration standard in multi-cell line screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.